

Comparative Analysis of 4-Heptenoic Acid Analogues as Enzyme Inhibitors

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Compound of Interest

Compound Name: 4-Heptenoic acid

Cat. No.: B1598783

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of **4-heptenoic acid** and its analogues against key biological targets. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.

Introduction

4-Heptenoic acid and its derivatives have garnered interest in medicinal chemistry due to their potential to modulate the activity of various enzymes implicated in disease. Notably, these compounds have been investigated as inhibitors of histone deacetylases (HDACs) and gamma-aminobutyric acid (GABA) transporters, both of which are significant targets in oncology and neuroscience. This guide synthesizes the available scientific data to provide a comparative overview of the inhibitory potency of **4-heptenoic acid** analogues.

Inhibitory Potency of Odd-Chain Fatty Acids against HDAC6

While a comprehensive structure-activity relationship (SAR) study for a diverse range of **4-heptenoic acid** analogues is not readily available in the current literature, a comparative study on the inhibitory effects of several odd-chain fatty acids on Histone Deacetylase 6 (HDAC6) provides valuable insights. HDAC6 is a class IIb histone deacetylase that plays a crucial role in cell motility, protein degradation, and stress response, making it a target for cancer therapy.

The inhibitory activities of odd-chain fatty acids, including heptanoic acid, were evaluated, revealing a trend related to the length of the aliphatic carbon chain.[\[1\]](#)

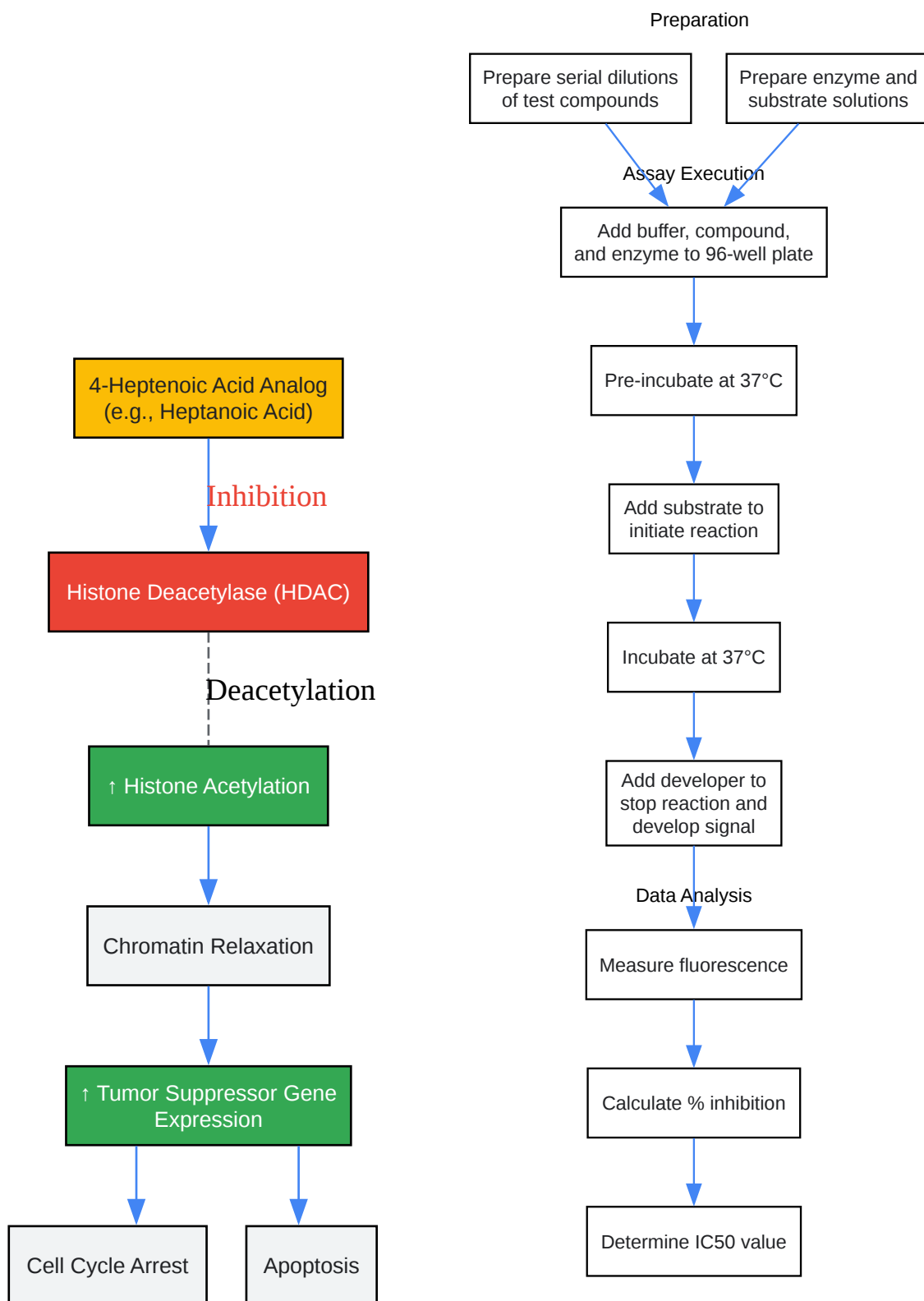
Compound	Carbon Chain Length	IC50 (μM) against HDAC6
Valeric acid	C5:0	> 100
Heptanoic acid	C7:0	~50
Nonanoic acid	C9:0	~25
Undecanoic acid	C11:0	~10
Pentadecanoic acid	C15:0	~5

Table 1: Inhibitory potency (IC50) of odd-chain fatty acids against HDAC6. Data is approximated from graphical representations in the source literature.[\[1\]](#)

The data suggests that longer carbon chains in this series of odd-chain fatty acids correlate with increased inhibitory potency against HDAC6.

Signaling Pathway of HDAC Inhibition

Inhibition of HDACs leads to the hyperacetylation of histone proteins, which relaxes chromatin structure and allows for the transcription of previously silenced genes, including tumor suppressor genes. This can induce cell cycle arrest and apoptosis.



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References

- 1. Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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